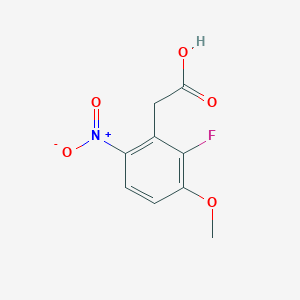

2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a fluoro, methoxy, and nitro group attached to a benzene ring, along with an acetic acid moiety. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: The starting material, 2-fluoro-3-methoxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

Methoxylation: The nitrated product is then subjected to methoxylation, where a methoxy group is introduced at the 3-position using methanol and a suitable catalyst.

Carboxylation: The final step involves the carboxylation of the benzene ring to introduce the acetic acid moiety. This can be achieved through a Grignard reaction followed by oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.

Major Products

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis Applications

1.1. Precursor for Heterocycles

The compound serves as a valuable precursor in the synthesis of heterocycles, which are critical components in many pharmaceuticals. The nitro group can be reduced to an amino group, facilitating cyclization reactions that lead to the formation of complex structures. For instance, derivatives of 2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid can be transformed into biologically active molecules through various synthetic pathways, including reductive cyclization and amide formation.

1.2. Protecting Group in Organic Reactions

In organic chemistry, protecting groups are essential for selective reactions. This compound can be employed as a protecting group for alcohols during multi-step syntheses. The protecting group can be easily removed under mild conditions, allowing for the subsequent functionalization of the alcohols without interference from other reactive sites.

2.1. Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, compounds derived from this acid have shown effectiveness against Klebsiella pneumoniae, with minimum inhibitory concentrations indicating potent bactericidal effects . The mechanism of action often involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.

2.2. Anticancer Potential

The compound and its derivatives have been investigated for their potential as anticancer agents. Certain modifications have been linked to the inhibition of tyrosine kinase activity in growth factor receptors, which is pivotal in cancer progression and metastasis . This suggests that this compound could play a role in developing targeted cancer therapies.

Pharmaceutical Applications

3.1. Drug Development

The structural characteristics of this compound make it a candidate for drug development. Its derivatives are being explored for their ability to modulate biological pathways involved in various diseases, including cancer and bacterial infections . The ability to modify its structure while retaining biological activity opens avenues for creating novel therapeutic agents.

3.2. Analytical Standards

In analytical chemistry, this compound has been utilized as an internal standard in high-performance liquid chromatography (HPLC) for quantifying other substances, such as salicylamide-O-acetic acid, which is relevant in pharmaceutical formulations . This application underscores its importance not only as a reactant but also as a reference material in chemical analysis.

Research Case Studies

Mécanisme D'action

The mechanism of action of 2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid depends on its interaction with specific molecular targets. The presence of the nitro group allows for potential redox reactions, while the fluoro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Fluoro-4-methoxy-6-nitrophenyl)acetic acid

- 2-(2-Fluoro-3-methoxy-5-nitrophenyl)acetic acid

- 2-(2-Fluoro-3-methoxy-6-chlorophenyl)acetic acid

Uniqueness

2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid is unique due to the specific positioning of the fluoro, methoxy, and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Activité Biologique

2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

This compound features a fluoro group, a methoxy group, and a nitro group attached to a phenyl ring, which contribute to its biological activity. The presence of these functional groups allows for various interactions with biological targets, enhancing its potential therapeutic applications.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group may participate in redox reactions, while the fluoro and methoxy groups can influence binding affinities to enzymes or receptors. The acetic acid moiety facilitates hydrogen bonding and ionic interactions, further modulating the compound's biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, potentially through mechanisms involving microtubule destabilization and enhancement of caspase activity .

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of nitrophenylacetic acids demonstrated that compounds similar to this compound showed promising results against resistant strains of bacteria and fungi, indicating the potential for these compounds in treating infections caused by multidrug-resistant organisms .

- Anticancer Potential : In vitro assays on breast cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis at micromolar concentrations. This suggests that structural modifications could enhance its efficacy against specific cancer types .

Safety Profile

While the biological activities are promising, understanding the safety profile is crucial for further development. Toxicity assessments are necessary to evaluate the compound's safety for potential therapeutic use.

Propriétés

IUPAC Name |

2-(2-fluoro-3-methoxy-6-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO5/c1-16-7-3-2-6(11(14)15)5(9(7)10)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGAMMPZTGWIIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])CC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.